1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
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Overview
Description
1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a chemical compound with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.401 g/mol . It is known for its unique structure, which includes a phthalimide core and a tetramethyl-substituted piperidyl group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves the reaction of phthalic anhydride with 2,2,6,6-tetramethyl-4-piperidinol under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: This compound shares the tetramethyl-substituted piperidyl group but lacks the phthalimide core.
Phthalimide: This compound contains the phthalimide core but does not have the tetramethyl-substituted piperidyl group.
N-Substituted Phthalimides: These compounds have various substituents on the nitrogen atom of the phthalimide core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the phthalimide core and the tetramethyl-substituted piperidyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
79720-28-8 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h5,7,11-13,18H,6,8-10H2,1-4H3 |
InChI Key |
VVUWERMQUQLKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3CCC=CC3C2=O)C |
Origin of Product |
United States |
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